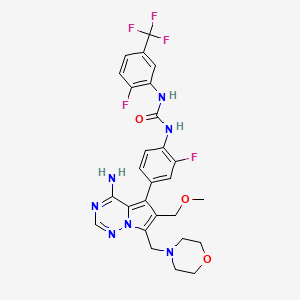

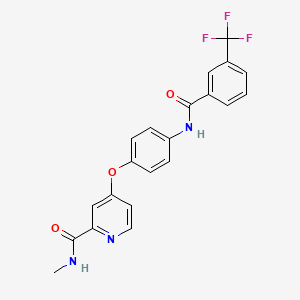

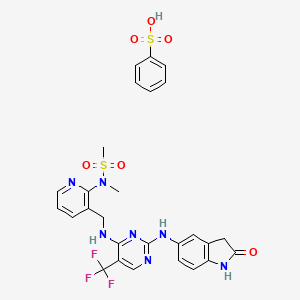

![molecular formula C28H30N8O B1684597 4-[6-(1H-indol-5-yl)-1-[1-(pyridin-3-ylmethyl)piperidin-4-yl]pyrazolo[3,4-d]pyrimidin-4-yl]morpholine CAS No. 1062159-35-6](/img/structure/B1684597.png)

4-[6-(1H-indol-5-yl)-1-[1-(pyridin-3-ylmethyl)piperidin-4-yl]pyrazolo[3,4-d]pyrimidin-4-yl]morpholine

Descripción general

Descripción

The compound contains several functional groups including an indole, a pyrazolopyrimidine, a morpholine, and a piperidine. Indole derivatives are known to possess various biological activities such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .

Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present. For example, the indole moiety is known to undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the indole moiety could contribute to its aromaticity .Aplicaciones Científicas De Investigación

mTOR Kinase Inhibition in Cancer Therapy

A study by Nowak et al. (2009) discovered that the compound 6-(1H-indol-5-yl)-4-morpholin-4-yl-1-[1-(pyridin-3-ylmethyl)piperidin-4-yl]-1H-pyrazolo[3,4-d]pyrimidine is a potent and selective inhibitor of mammalian target of rapamycin (mTOR). This inhibition was found to be effective in the context of cancer therapy, as mTOR is a central regulator of cell growth and metabolism, and its inhibition can potentially be utilized in cancer treatment strategies (Nowak et al., 2009).

Synthesis of Novel Derivatives for Antitubercular and Antifungal Activity

Syed, Alagwadi, and Alegaon (2013) explored the synthesis of novel derivatives including 6-(4-substituted aryl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole. The study included the generation of 5-morpholin-4-ylmethyl derivatives, which were screened for antitubercular and antifungal activities. Some of these compounds displayed significant antitubercular and antifungal properties (Syed, Alagwadi, & Alegaon, 2013).

Potential in Anticancer Drug Synthesis

Wang et al. (2016) synthesized 3-morpholin-4-yl-1-(4-nitrophenyl)-5,6-dihydro-1H-pyridin-2-one, an important intermediate for the synthesis of biologically active compounds. This synthesis has implications in anticancer drug development, as these intermediates can be used to create small molecule inhibitors with potential anticancer activities (Wang et al., 2016).

Development of Antioxidant Agents

Aziz et al. (2021) designed novel 3-(4-(thiophen-2-yl)-pyridin/pyran/pyrimidin/pyrazol-2-yl)-1H-indole derivatives with the aim of creating high-efficiency antioxidants. These derivatives were synthesized by pairing heterocycles with indole and thiophene and showed promising antioxidant activity, thus highlighting the potential use of these compounds in medicinal chemistry for antioxidant development (Aziz et al., 2021).

Mecanismo De Acción

Target of Action

WAY-600, also known as “WAY 600” or “4-[6-(1H-indol-5-yl)-1-[1-(pyridin-3-ylmethyl)piperidin-4-yl]pyrazolo[3,4-d]pyrimidin-4-yl]morpholine”, is a potent, ATP-competitive, and selective inhibitor of mammalian target of rapamycin (mTOR) . mTOR is a serine/threonine protein kinase that regulates cell growth, cell proliferation, cell motility, cell survival, protein synthesis, autophagy, and transcription.

Mode of Action

WAY-600 selectively inhibits mTOR over PI3Kα and PI3Kɣ . This results in decreased phosphorylation of the mTORC1 and mTORC2 substrates Akt and S6 kinase (S6K1), respectively .

Biochemical Pathways

The inhibition of mTOR by WAY-600 affects several biochemical pathways. It disrupts the assembly of mTORC1 (mTOR-Raptor association) and mTORC2 (mTOR-Rictor association) . The activation of mTORC1 (indicated by p-S6K1 and p-4E-BP1) and mTORC2 is almost blocked by WAY-600 . This leads to a decrease in the phosphorylation of the mTORC1 and mTORC2 substrates Akt and S6 kinase (S6K1), respectively .

Pharmacokinetics

WAY-600 is a solid compound with a molecular weight of 494.59 . It is soluble in DMSO, with a solubility of ≥12.38 mg/mL . The compound should be stored at -20°C . .

Result of Action

WAY-600 has been shown to decrease the proliferation of various cancer cell lines, including breast, prostate, glioma, kidney, and colorectal cancer cells . It also reduces tumor growth in a HepG2 mouse xenograft model when administered at a dose of 10 mg/kg for 14 days .

Action Environment

The action of WAY-600 can be influenced by various environmental factors. For instance, the compound’s solubility can affect its bioavailability and efficacy. Additionally, the stability of the compound can be affected by storage conditions . .

Propiedades

IUPAC Name |

4-[6-(1H-indol-5-yl)-1-[1-(pyridin-3-ylmethyl)piperidin-4-yl]pyrazolo[3,4-d]pyrimidin-4-yl]morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H30N8O/c1-2-20(17-29-8-1)19-34-10-6-23(7-11-34)36-28-24(18-31-36)27(35-12-14-37-15-13-35)32-26(33-28)22-3-4-25-21(16-22)5-9-30-25/h1-5,8-9,16-18,23,30H,6-7,10-15,19H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPEIJQLXFHKLJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2C3=C(C=N2)C(=NC(=N3)C4=CC5=C(C=C4)NC=C5)N6CCOCC6)CC7=CN=CC=C7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H30N8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00649397 | |

| Record name | 6-(1H-Indol-5-yl)-4-(morpholin-4-yl)-1-{1-[(pyridin-3-yl)methyl]piperidin-4-yl}-1H-pyrazolo[3,4-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00649397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

494.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[6-(1H-indol-5-yl)-1-[1-(pyridin-3-ylmethyl)piperidin-4-yl]pyrazolo[3,4-d]pyrimidin-4-yl]morpholine | |

CAS RN |

1062159-35-6 | |

| Record name | 6-(1H-Indol-5-yl)-4-(morpholin-4-yl)-1-{1-[(pyridin-3-yl)methyl]piperidin-4-yl}-1H-pyrazolo[3,4-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00649397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

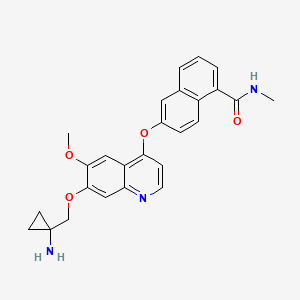

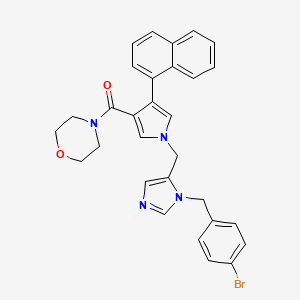

![3-[(3-(2-Carboxyethyl)-4-methylpyrrol-2-YL)methylene]-2-indolinone](/img/structure/B1684518.png)

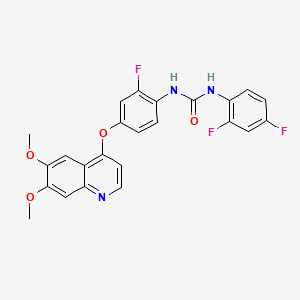

![2-Bromo-4-[(6,7-dimethoxyquinazolin-4-yl)amino]phenol](/img/structure/B1684522.png)

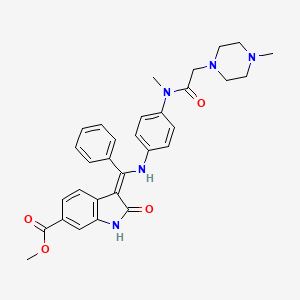

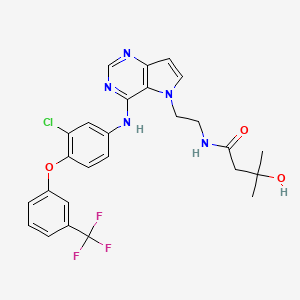

![3,4-Dihydro-6-[[4-[[[3-(methylsulfonyl)phenyl]methyl]amino]-5-(trifluoromethyl)-2-pyrimidinyl]amino]-2(1H)-quinolinone](/img/structure/B1684526.png)

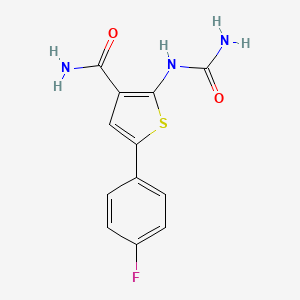

![Benzamide, 2-[[2-[[2-methoxy-4-(4-morpholinyl)phenyl]amino]-5-(trifluoromethyl)-4-pyridinyl]amino]-N-methyl-](/img/structure/B1684527.png)